

Technical Guide: 4-(Trifluoromethoxy)benzyl Bromide in Synthetic Chemistry

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzyl
bromide

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a technical overview of **4-(Trifluoromethoxy)benzyl bromide**, a key reagent in organic synthesis. It details the compound's core physicochemical properties and provides an example of its application in the synthesis of bioactive molecules, specifically those with antitubercular properties.

Core Compound Properties

4-(Trifluoromethoxy)benzyl bromide is a substituted aromatic halide widely used as a benzylating agent. Its trifluoromethoxy group ($-\text{OCF}_3$) imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making it a valuable building block in medicinal chemistry.

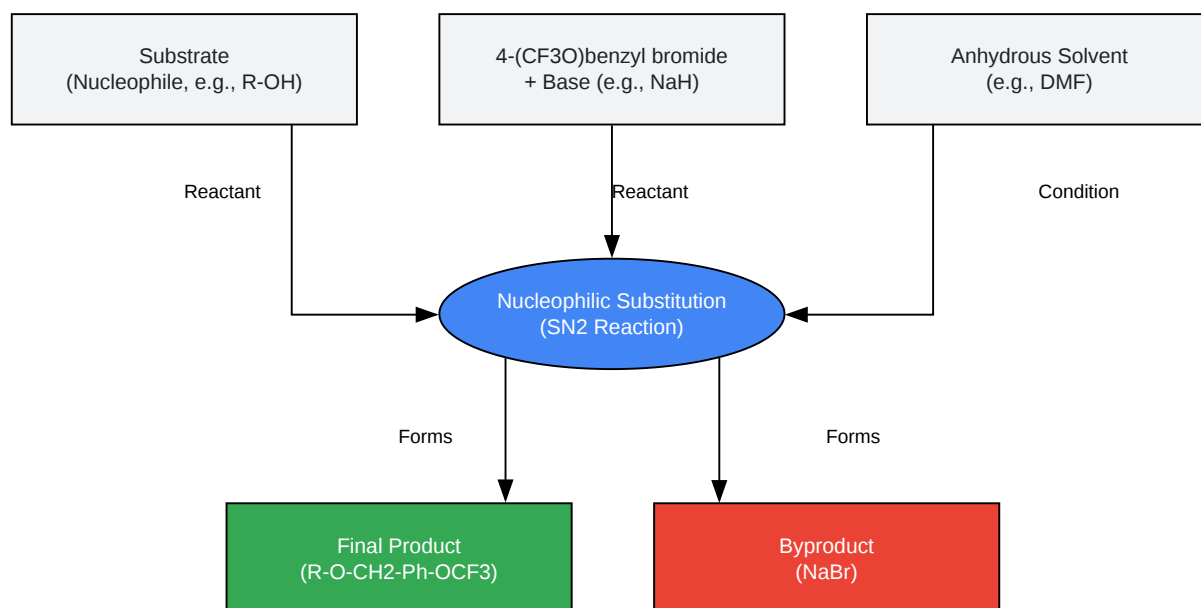
The fundamental quantitative data for this compound are summarized below.

Property	Value	References
Molecular Formula	C ₈ H ₆ BrF ₃ O	[1][2][3][4][5]
Molecular Weight	255.03 g/mol	[1][2][3][4][5]
CAS Number	50824-05-0	[1][2][6]
Physical State	Solid or Liquid	[1][7][8]
Density	1.594 g/mL at 25 °C	[7]
Boiling Point	82-84 °C at 10 mmHg	[7][8]
Refractive Index	n ₂₀ /D 1.48	[7]

Role in Organic Synthesis: Nucleophilic Substitution

4-(Trifluoromethoxy)benzyl bromide is primarily used as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. This reaction allows for the covalent attachment of the 4-(trifluoromethoxy)benzyl moiety to various molecular scaffolds.

The general workflow for this transformation is depicted below. The benzyl bromide derivative serves as a reactive intermediate for attaching the functional group to a target molecule, often one containing a nucleophilic alcohol.



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General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of an Antitubercular Analogue

This compound is a documented reagent in the synthesis of analogues of PA-824, a class of molecules investigated for antitubercular activity.^[1] The following protocol is adapted from the synthesis of (6S, 7S)-7-Methyl-2-nitro-6-(4-trifluoromethoxy-benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][6]oxazine.^[1]

Objective: To perform a nucleophilic substitution reaction to attach the 4-(trifluoromethoxy)benzyl group to a core alcohol structure.

Materials:

- Substrate alcohol (e.g., (6S, 7S)-6-hydroxy-7-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][6]oxazine)

- **4-(Trifluoromethoxy)benzyl bromide**
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- A solution of the starting alcohol (1.0 equivalent) and **4-(trifluoromethoxy)benzyl bromide** (1.2 equivalents) is prepared in anhydrous DMF.[1]
- The solution is cooled to -45 °C under an inert atmosphere.[1]
- Sodium hydride (1.2 equivalents) is added to the solution at -45 °C. The NaH acts as a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[1]
- The reaction mixture is stirred for 1 hour at this temperature.[1]
- Following the initial reaction period, the mixture is allowed to warm to room temperature and stirring is continued for an additional 30 minutes.[1]
- The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC).
- Upon completion, the reaction is quenched and the final product is isolated and purified using standard organic chemistry techniques (e.g., extraction and column chromatography).

This protocol exemplifies how **4-(trifluoromethoxy)benzyl bromide** serves as a crucial building block, enabling the synthesis of complex molecules with potential therapeutic applications.[1][6]

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References

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